Naphthalene,1,4-bis(4-methylphenyl)-
Description
Significance of Naphthalene (B1677914) Scaffolds in Organic Chemistry and Materials Science
The naphthalene core, consisting of two fused benzene (B151609) rings, offers a unique combination of stability and reactivity. Its delocalized π-electron system is responsible for its characteristic aromaticity and also provides sites for functionalization through various organic reactions. In materials science, the rigid and planar nature of the naphthalene scaffold can facilitate intermolecular π-π stacking, which is crucial for charge transport in organic semiconductors.
Furthermore, the photophysical properties of naphthalene derivatives are of significant interest. The naphthalene unit can act as a chromophore, absorbing and emitting light in the ultraviolet and visible regions of the electromagnetic spectrum. By introducing different substituents onto the naphthalene core, the absorption and emission wavelengths, as well as the quantum efficiency of fluorescence, can be precisely controlled. This tunability is essential for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular probes.
Overview of 1,4-Disubstituted Naphthalene Derivatives in Contemporary Research
Among the various classes of naphthalene derivatives, those with substituents at the 1 and 4 positions have garnered considerable attention in contemporary research. This substitution pattern allows for the extension of the π-conjugated system along the long axis of the molecule, which can significantly influence the electronic and optical properties of the resulting material. The introduction of aryl groups at these positions, for instance, can lead to materials with enhanced thermal stability and specific charge-transport characteristics.
Research into 1,4-disubstituted naphthalene derivatives has explored a wide array of functionalities. For example, the incorporation of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key strategy in the design of materials for organic photovoltaics (OPVs) and OLEDs. The steric interactions between the substituents and the naphthalene core also play a critical role in determining the molecular conformation and the solid-state packing, which in turn affect the bulk material properties. Studies on silyl-substituted naphthalene derivatives have shown that such substitutions can lead to a bathochromic shift in absorption maxima and an increase in fluorescence intensities mdpi.comnih.gov.
Scope and Research Focus on Naphthalene, 1,4-bis(4-methylphenyl)- and Related Architectures
This article focuses specifically on the chemical compound Naphthalene, 1,4-bis(4-methylphenyl)- , a 1,4-diarylnaphthalene derivative. This molecule features two p-tolyl (4-methylphenyl) groups attached to the 1 and 4 positions of the naphthalene scaffold. The presence of the methyl groups on the terminal phenyl rings can influence the solubility and solid-state morphology of the material without significantly altering the electronic properties of the core π-system, making it an interesting candidate for solution-processable organic electronics.
The research focus on this and related architectures is primarily driven by the desire to understand the structure-property relationships in 1,4-diarylnaphthalene systems. Key areas of investigation include the synthesis of these materials, characterization of their photophysical and electrochemical properties, and evaluation of their potential in electronic and optoelectronic devices. While specific detailed research on Naphthalene, 1,4-bis(4-methylphenyl)- is limited, the study of analogous compounds provides valuable insights into the expected properties and potential applications of this material.
Detailed Research Findings
Due to the limited availability of specific research data for Naphthalene, 1,4-bis(4-methylphenyl)-, this section will discuss the properties and synthesis of closely related 1,4-disubstituted naphthalene derivatives to infer the characteristics of the target compound.
Synthesis and Structural Characterization
The synthesis of 1,4-diarylnaphthalenes can be achieved through various cross-coupling reactions. A common approach involves the Suzuki or Stille coupling of a 1,4-dihalonaphthalene with an appropriate arylboronic acid or arylstannane. For Naphthalene, 1,4-bis(4-methylphenyl)-, this would typically involve the reaction of 1,4-dibromonaphthalene (B41722) or 1,4-diiodonaphthalene with 4-methylphenylboronic acid in the presence of a palladium catalyst.
The molecular structure of 1,4-diarylnaphthalenes is characterized by a central planar naphthalene core with the two aryl substituents twisted out of this plane due to steric hindrance. X-ray crystallographic studies on analogous compounds, such as 1,4-bis(4-methoxyphenyl)naphthalene, reveal significant dihedral angles between the naphthalene and the appended phenyl rings. This twisted conformation can disrupt extensive π-stacking in the solid state, which can be advantageous for achieving high fluorescence quantum yields in the solid form.
Electronic and Optical Properties
The electronic properties of 1,4-diarylnaphthalenes are largely determined by the extent of π-conjugation between the naphthalene core and the aryl substituents. The introduction of aryl groups generally leads to a red-shift in the absorption and emission spectra compared to unsubstituted naphthalene.
The following table summarizes the photophysical properties of related 1,4-disubstituted naphthalene derivatives, which can provide an estimation for the behavior of Naphthalene, 1,4-bis(4-methylphenyl)-.
| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| 1,4-Bis(trimethylsilyl)naphthalene | ~300 | ~333 | 0.33 |
| 1,4-Bis(trimethylsilylethynyl)naphthalene | ~347 | ~370 | 0.85 |
| Estimated for Naphthalene, 1,4-bis(4-methylphenyl)- | ~320-350 | ~360-400 | Moderate to High |
Data for silyl derivatives are from studies on silyl-substituted naphthalenes mdpi.comresearchgate.net. The values for Naphthalene, 1,4-bis(4-methylphenyl)- are estimations based on the expected effects of aryl substitution.
The HOMO and LUMO energy levels of these compounds are also of interest for their application in electronic devices. These can be determined experimentally using cyclic voltammetry or estimated through computational methods. For 1,4-diarylnaphthalenes, the HOMO is typically localized on the electron-rich naphthalene core and the aryl substituents, while the LUMO is distributed over the entire π-conjugated system.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| 1,4-Diaryl-1,3-butadiynes (with naphthalene units) | -5.5 to -5.8 | -2.5 to -2.8 | ~3.0 |
| Estimated for Naphthalene, 1,4-bis(4-methylphenyl)- | -5.4 to -5.7 | -2.3 to -2.6 | ~2.8 - 3.1 |
Data for the butadiyne derivatives are from studies on related naphthalene-containing oligomers beilstein-journals.orgnih.govrsc.orgresearchgate.net. The values for Naphthalene, 1,4-bis(4-methylphenyl)- are estimations.
Structure
3D Structure
Properties
Molecular Formula |
C24H20 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1,4-bis(4-methylphenyl)naphthalene |
InChI |
InChI=1S/C24H20/c1-17-7-11-19(12-8-17)21-15-16-22(20-13-9-18(2)10-14-20)24-6-4-3-5-23(21)24/h3-16H,1-2H3 |
InChI Key |
DPRWNBNPZTWKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Synthetic Methodologies for Naphthalene,1,4 Bis 4 Methylphenyl and Analogous Derivatives
Established Synthetic Pathways for 1,4-Diaryl Naphthalene (B1677914) Core Construction
The formation of the 1,4-diaryl naphthalene core is a significant challenge that has been addressed through several established synthetic routes. These pathways can be broadly categorized into metal-catalyzed reactions that form the aryl-naphthalene bonds on a pre-existing naphthalene or dihydronaphthalene precursor, and cycloaddition or annulation reactions that build the naphthalene ring itself with the desired aryl groups incorporated.
Metal-Catalyzed Coupling Reactions for Aryl-Naphthalene Linkages
Transition metal catalysis is a cornerstone for the formation of C-C bonds, and its application in the synthesis of 1,4-diaryl naphthalenes is extensive. Various metals, each with unique catalytic properties, have been employed to facilitate the coupling of aryl groups to the naphthalene core.
Palladium catalysts are highly effective for C-H arylation and dearomative difunctionalization of naphthalenes. researchgate.netresearchgate.net A notable strategy involves the dearomative 1,4-diarylation or 1,4-vinylarylation of naphthalene, which acts as a masked conjugated diene. researchgate.net This reaction proceeds via a tandem Heck/Suzuki sequence. researchgate.net Another powerful method is the palladium-catalyzed dearomative 1,4-difunctionalization, where an intramolecular Heck-type insertion generates π-allylpalladium intermediates that are then captured by nucleophiles. nih.govrsc.org This approach allows for the construction of complex polycyclic skeletons. acs.org Tuning the structure of diimine-ligated palladium catalysts can achieve high site-selectivity for the direct arylation of naphthalene. researchgate.net
| Palladium-Catalyzed Method | Key Features | Product Type |
| Dearomative 1,4-Diarylation | Tandem Heck/Suzuki sequence; Naphthalene as masked diene. researchgate.net | 1,4-Diarylated dihydronaphthalene derivatives. researchgate.net |
| Dearomative 1,4-Difunctionalization | Intramolecular Heck-type insertion; π-allylpalladium intermediates. nih.gov | Functionalized spirooxindoles. nih.govrsc.org |
| Direct C-H Arylation | Site-selectivity controlled by catalyst structure. researchgate.net | α-Arylated naphthalenes. researchgate.net |
| Dearomative Cyclization | Construction of fused polycyclic skeletons bearing quaternary centers. acs.org | Fused tetracyclic and tricyclic skeletons. acs.org |
Copper-catalyzed reactions are also valuable in naphthalene synthesis. The Castro-Stephens reaction, a copper-mediated coupling, can be used for the sequential alkynylation of diiodonaphthalenes, which are precursors for more complex diaryl systems. beilstein-journals.org While direct 1,4-diarylation using copper is less common, copper(I) halide aggregates have been synthesized with naphthalene-1,8-diyls, demonstrating copper's role in forming organometallic intermediates with the naphthalene framework. mdpi.com Furthermore, copper-catalyzed enantioselective reactions, such as the Bora-Brook rearrangement on biaryl dialdehydes containing a naphthalene moiety, highlight its utility in creating chiral, functionalized naphthalene derivatives. acs.org
A variety of other transition metals have been successfully utilized to synthesize the 1,4-diaryl naphthalene core and its analogues.
Rhodium: Rhodium catalysts can efficiently dimerize diaryl acetylenes to yield 1,2,3-triaryl naphthalene derivatives. tandfonline.com Rhodium(III)-catalyzed double C-H functionalization of arenes with internal alkynes provides a direct route to condensed arenes, including naphthalene frameworks. thieme-connect.com Additionally, rhodium catalysis can achieve sequential dual C-H annulation of 3-arylisoxazoles with 1,6-diynes to access fused naphthalene systems. dntb.gov.uarsc.org
Platinum: Platinum-catalyzed reactions offer efficient methods for synthesizing substituted naphthalenes. One key approach is the selective 6-endo intramolecular hydroarylation of aryl enynes, which produces functionalized naphthalenes. nih.govdoi.org This method can also be applied to allenyl arenes to yield 1,4-dihydronaphthalenes, which can be subsequently aromatized. acs.org
Nickel: Nickel catalysis provides several powerful and cost-effective routes. A nickel-catalyzed three-component coupling of aryl bromides, arylboron reagents, and alkenylarenes can achieve stereoselective diarylation. nih.gov Nickel is also used in the cocyclotrimerization of arynes with diynes to form substituted naphthalenes. rsc.org Other nickel-catalyzed methods include the cyclization of ynamide-benzylnitriles with organoboronic acids to construct diamino-functionalized 1-arylnaphthalenes and the reductive ring-opening of 7-oxabenzonorbornadienes for the regioselective synthesis of β-acyl naphthalenes. acs.orgrsc.org
Zinc: While less common as the primary catalyst for C-C bond formation on the naphthalene ring itself, zinc reagents are crucial in many transition-metal-catalyzed processes. For instance, aryl zinc reagents are used in nickel-catalyzed diarylation reactions. nih.govnih.gov Zinc triflate has been shown to catalyze the hydrohydrazination of alkynes to form pyrazolines, showcasing its utility in heterocycle synthesis, a field related to aromatic chemistry. organic-chemistry.org
| Catalyst | Reaction Type | Starting Materials | Product |
| Rhodium | Dimerization tandfonline.com | Diaryl Acetylenes | 1,2,3-Triaryl Naphthalenes |
| Double C-H Functionalization thieme-connect.com | Arenes, Internal Alkynes | Condensed Naphthalene Frameworks | |
| Platinum | Intramolecular Hydroarylation nih.gov | Aryl Enynes | Functionalized Naphthalenes |
| Cyclohydroarylation acs.org | Allenyl Arenes | 1,4-Dihydronaphthalenes | |
| Nickel | Three-Component Coupling nih.gov | Aryl Bromides, Arylboron Reagents, Alkenylarenes | Diarylalkanes |
| Cocyclotrimerization rsc.org | Arynes, Diynes | Substituted Naphthalenes | |
| Addition/Cyclization acs.org | Ynamide-benzylnitriles, Organoboronic Acids | Diamino-functionalized 1-Arylnaphthalenes |
Cycloaddition and Annulation Reactions
These strategies involve building the naphthalene ring from acyclic or simpler cyclic precursors, allowing for the incorporation of the desired 1,4-diaryl substitution pattern during the ring-forming process.
Benzannulation, the formation of a benzene (B151609) ring fused to an existing ring, is a classical and powerful method for synthesizing naphthalenes. The Haworth synthesis is a well-known example, involving the Friedel-Crafts acylation of benzene with succinic anhydride (B1165640), followed by reduction and cyclization to form the second ring, which is then aromatized. vedantu.com More modern benzannulation strategies provide regiocontrolled access to multisubstituted naphthalenes. acs.orgnih.gov Transition metal-catalyzed naphthoannulation procedures can elaborate diaryl ketones into fused naphthalene systems. nih.gov Another approach involves a [2+2+2] cycloaddition of an aryne precursor with two equivalents of an alkyne, such as dimethyl acetylenedicarboxylate (B1228247), to construct a highly functionalized naphthalene core. beilstein-journals.org
Carboannulation and Electroannulation Approaches
Carboannulation and electroannulation represent powerful strategies for the construction of the naphthalene scaffold from simpler precursors. These methods involve the formation of the bicyclic ring system through carbon-carbon bond-forming reactions.
One notable electroannulation approach involves the electrochemical [4+2] annulation-rearrangement-aromatization of styrenes. This metal-free and oxidant-free method allows for the synthesis of functionalized naphthalene derivatives under mild conditions. The process is believed to proceed through a dehydrodimer intermediate formed via a [4+2] cycloaddition, which then undergoes oxydehydrogenation, rearrangement, and aromatization to yield the final naphthalene product. researchgate.net
Transition metal-catalyzed carboannulation reactions also provide an effective route. For instance, the elaboration of diaryl ketones through a "naphthoannulation" procedure involves the double ring closure of 1,1-diaryl-2,2-diethynylethylenes. This method, catalyzed by transition metals, constructs a new naphthalene ring system embedded within a larger polycyclic network. nih.gov Another approach is the palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes, which, while starting from a naphthalene derivative, showcases advanced C-C bond formation on the naphthalene core. nih.gov
Nucleophilic Substitution Reactions in Naphthalene Systems
Nucleophilic aromatic substitution (SNAr) offers a versatile method for introducing a variety of functional groups onto the naphthalene ring. numberanalytics.com This type of reaction is particularly effective when the naphthalene system is activated by electron-withdrawing groups.
A key strategy for synthesizing 1,4-diaryl naphthalenes involves the substitution of leaving groups at the 1 and 4 positions with aryl nucleophiles. For instance, 1,4-dihalonaphthalenes can serve as precursors. The synthesis of 1,4-Bis(methylsulfanyl)naphthalene from 1,4-dibromonaphthalene (B41722) provides a relevant example. In this reaction, the bromine atoms are substituted by methylsulfanyl groups through the action of a suitable nucleophile. nih.gov A similar principle can be applied using aryl Grignard or organolithium reagents to introduce aryl groups.
Another example is the nucleophilic aromatic substitution on 1-methoxy-2-(diphenylphosphinyl)naphthalene, where the methoxy (B1213986) group is readily replaced by various carbon, nitrogen, and oxygen nucleophiles, demonstrating the feasibility of such substitutions on the naphthalene core. elsevierpure.com
Multi-step Organic Synthesis Pathways
The construction of complex molecules like Naphthalene, 1,4-bis(4-methylphenyl)- often requires multi-step synthetic sequences. These pathways allow for the gradual and controlled assembly of the target molecule from readily available starting materials.
A classic example of a multi-step synthesis for the naphthalene core is the Haworth synthesis . This five-step process typically involves:
Friedel-Crafts acylation of benzene with succinic anhydride to form 3-benzoylpropionic acid.
Clemmensen reduction of the keto group to yield 4-phenylbutanoic acid.
Intramolecular ring closure upon heating with a strong acid to form α-tetralone.
A second Clemmensen reduction to produce tetrahydronaphthalene.
Dehydrogenation using a catalyst like selenium or palladium to furnish the naphthalene ring. vedantu.com
More modern multi-step strategies have also been developed. One innovative approach involves the nitrogen-to-carbon transmutation of isoquinolines. This method uses an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. The reaction proceeds through the formation of a triene intermediate via ring-opening, followed by a 6π-electrocyclization and subsequent elimination to afford the naphthalene product. This strategy tolerates a wide range of functional groups. nih.gov
Another versatile multi-step approach involves palladium-catalyzed annulation reactions. For example, substituted naphthalenes can be prepared by the reaction of 2-bromobenzaldehydes with N-sulfonylhydrazones in the presence of a palladium catalyst. thieme-connect.com
Advanced Synthetic Techniques and Reaction Conditions
To improve the efficiency, yield, and environmental footprint of naphthalene derivative synthesis, advanced techniques such as microwave and ultrasound irradiation, along with green chemistry principles, have been increasingly adopted.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purity.
A pertinent application is the microwave-assisted Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone for the formation of biaryl compounds and is highly suitable for synthesizing 1,4-diaryl naphthalenes from 1,4-dihalonaphthalenes and arylboronic acids. The use of microwave heating has been shown to accelerate these couplings significantly. For example, a Suzuki coupling that required 8 hours under conventional heating was completed in just 10 minutes with microwave irradiation. durham.ac.uk This rapid heating allows for high-throughput synthesis and optimization of reaction conditions.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Time (Microwave) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ | K₂CO₃ | Toluene/Water/Ethanol | 10 min | High |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) | KOH | EtOH/H₂O | Not Specified | 95 |
| 4-Chlorobromobenzene | Phenylboronic acid | Pyridine-pyrazole/Pd(II) | KOH | EtOH/H₂O | Not Specified | 92 (mono-substituted) |
This table presents illustrative data from studies on microwave-assisted Suzuki reactions. durham.ac.uknih.gov
Ultrasound-Assisted Synthesis Methodologies
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for enhancing reaction rates and yields. The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can accelerate chemical transformations.
Ultrasound has been successfully applied to palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. These are crucial for the synthesis of aryl-substituted naphthalenes. For instance, ultrasound-assisted Heck reactions have been performed in ionic liquids, often without the need for phosphine (B1218219) ligands, leading to high yields and selectivity in shorter reaction times compared to conventional methods. organic-chemistry.org Similarly, ultrasound irradiation has been shown to significantly improve the efficiency of Suzuki-Miyaura reactions, with some reactions that take hours under silent conditions being completed in minutes with sonication. researchgate.net
| Coupling Reaction | Reactants | Catalyst System | Conditions | Key Advantage |
| Heck Reaction | Aryl iodides, Alkenes | Pd(II) salt in Ionic Liquid | Ultrasound Irradiation | No phosphine ligands needed, shorter reaction times. organic-chemistry.org |
| Suzuki-Miyaura | Aryl halides, Arylboronic acids | Pd/PVP | Ultrasound Irradiation | Increased yields and reduced reaction times. organic-chemistry.org |
| Mizoroki-Heck | 3-Iodo-1-methyl-1H-indole, Alkenes | Pd/C-PPh₃ | Ultrasound Irradiation | Good to acceptable yields for 3-vinyl indoles. arabjchem.org |
This table summarizes findings from various studies on ultrasound-assisted coupling reactions.
Green Chemistry Approaches in Naphthalene Derivative Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of naphthalene derivatives, this often involves the use of environmentally benign solvents (like water), catalyst-free conditions, and energy-efficient methods.
One green approach to the Suzuki-Miyaura coupling, a key reaction for 1,4-diaryl naphthalene synthesis, involves performing the reaction in water without a catalyst or base. This has been achieved by coupling sodium tetraphenylborate (B1193919) with hypervalent iodonium (B1229267) salts under mild conditions. organic-chemistry.org The use of aqueous media in Suzuki reactions, often facilitated by microwave irradiation, is another significant green advancement, as it replaces volatile organic solvents. nih.gov
The development of efficient synthetic routes to polycyclic aromatic hydrocarbons (PAHs) using transient directing groups for C-H functionalization also aligns with green chemistry principles by improving atom economy and reducing waste. nih.gov These strategies focus on direct arylation, minimizing the need for pre-functionalized starting materials.
Synthesis of Specific Analogues and Functionalized Derivatives
The core structure of Naphthalene,1,4-bis(4-methylphenyl)- serves as a scaffold for the development of a diverse array of analogues and functionalized derivatives. These modifications are tailored to fine-tune the electronic, optical, and physical properties of the parent compound, enabling its application in various scientific and technological fields. This section details the synthetic methodologies for several key derivatives.
Synthesis of 1,4-Bis(4-methoxyphenyl)naphthalene
A key analogue, 1,4-Bis(4-methoxyphenyl)naphthalene, features methoxy groups on the peripheral phenyl rings, which can significantly influence its electronic properties and molecular packing. The synthesis of this derivative has been reported with a high yield of 85%. beilstein-journals.orgorgsyn.org
The synthetic route commences with the reaction of 1,3-bis(4-methoxyphenyl)isobenzofuran with tetrathiafulvalene (B1198394) in dry xylenes (B1142099). beilstein-journals.orgrsc.org The solution is refluxed for approximately 6 hours, a duration determined by the disappearance of fluorescence, which indicates the consumption of the benzo[c]furan starting material. beilstein-journals.orgrsc.org After reflux, the xylenes are removed under vacuum. The resulting crude product is then dissolved in dry dichloromethane (B109758) (DCM) and cooled to 273 K. beilstein-journals.orgrsc.org Triflic acid is added to this solution, followed by stirring at room temperature for 10 minutes. beilstein-journals.orgrsc.org
The reaction progress is monitored by thin-layer chromatography (TLC). beilstein-journals.orgorgsyn.org Upon completion, the reaction mixture is poured into an ice-water mixture and extracted with DCM. beilstein-journals.orgorgsyn.org The combined organic layers are washed with aqueous sodium bicarbonate (NaHCO₃) and dried over sodium sulfate (B86663) (Na₂SO₄). beilstein-journals.orgorgsyn.org Final purification is achieved through column chromatography on silica (B1680970) gel, using a 10% ethyl acetate (B1210297) in hexane (B92381) eluent, to afford the desired 1,4-bis(4-methoxyphenyl)naphthalene as a yellow solid. beilstein-journals.orgorgsyn.org Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of an ethyl acetate solution of the compound. beilstein-journals.orgrsc.org
Table 1: Synthesis of 1,4-Bis(4-methoxyphenyl)naphthalene
| Step | Reagents and Conditions | Purpose | Yield | Reference |
| 1 | 1,3-bis(4-methoxyphenyl)isobenzofuran, Tetrathiafulvalene, dry xylenes | Diels-Alder reaction | - | beilstein-journals.org, rsc.org |
| 2 | Reflux for ~6 hours | Drive reaction to completion | - | beilstein-journals.org, rsc.org |
| 3 | Triflic acid in dry DCM at 273 K, then RT for 10 min | Acid-catalyzed aromatization | - | beilstein-journals.org, rsc.org |
| 4 | Column chromatography (silica gel, 10% ethyl acetate/hexane) | Purification | 85% | beilstein-journals.org, orgsyn.org |
Synthesis of N,N′-Bis(4-methylphenyl)naphthalene-1,4-dicarboxamide
The synthesis of N,N′-Bis(4-methylphenyl)naphthalene-1,4-dicarboxamide, an amide derivative, introduces functional groups capable of hydrogen bonding, which can influence its supramolecular assembly. A solvated form, N,N′-Bis(4-methylphenyl)naphthalene-1,4-dicarboxamide N,N-dimethylacetamide disolvate, has been synthesized and structurally characterized. orgsyn.org An analogous procedure for a related chloro-derivative provides a general methodology for this class of compounds. acs.org
The synthesis starts with naphthalene-1,4-dicarboxylic acid, which is refluxed with an excess of thionyl chloride in dioxane for 6 hours to form the corresponding diacyl chloride. acs.org After this step, the solution is distilled under reduced pressure to yield a yellow solid of naphthalene-1,4-dicarbonyl dichloride. acs.org To this solid, p-toluidine (B81030) (4-methylaniline) dissolved in a suitable solvent like tetrahydrofuran (B95107) is added, and the mixture is refluxed for another 6 hours. acs.org Upon cooling, the solution is filtered. The resulting precipitate is then dissolved in a solvent such as N,N-dimethylacetamide or dimethylformamide and allowed to stand at ambient temperature. orgsyn.orgacs.org Over time, colorless single crystals of the desired product suitable for X-ray diffraction are obtained. acs.org The crystal structure reveals that the two amide groups are nearly perpendicular to the naphthalene ring system. orgsyn.org
Table 2: General Synthesis of N,N'-diaryl-naphthalene-1,4-dicarboxamides
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| 1 | Naphthalene-1,4-dicarboxylic acid | Thionyl chloride, dioxane, reflux 6h | Naphthalene-1,4-dicarbonyl dichloride | acs.org |
| 2 | Naphthalene-1,4-dicarbonyl dichloride | 4-methylaniline (p-toluidine), THF, reflux 6h | N,N′-Bis(4-methylphenyl)naphthalene-1,4-dicarboxamide | acs.org, orgsyn.org |
| 3 | Crude product | N,N-dimethylacetamide | Crystalline N,N′-Bis(4-methylphenyl)naphthalene-1,4-dicarboxamide N,N-dimethylacetamide disolvate | orgsyn.org |
Synthesis of [3-Hydroxymethyl-1,4-bis(4-methylphenyl)naphthalen-2-yl]methanol
A direct, documented synthesis for [3-Hydroxymethyl-1,4-bis(4-methylphenyl)naphthalen-2-yl]methanol was not identified in the surveyed literature. However, a plausible synthetic route can be proposed based on established methodologies for creating the 1,4-diaryl naphthalene core and subsequent functionalization. The synthesis would likely proceed in two main stages: first, the construction of the 1,4-bis(4-methylphenyl)naphthalene-2,3-dicarboxylate ester, followed by the reduction of the ester groups to the corresponding diol.
The core 1,4-diaryl-2,3-dicarboxylate naphthalene structure can be synthesized via a [4+2] cycloaddition (Diels-Alder) reaction. A common approach involves the reaction of a diaryl-substituted furan (B31954) or isobenzofuran (B1246724) with a suitable dienophile like dimethyl acetylenedicarboxylate (DMAD), followed by an aromatization step. An alternative approach involves the cycloaddition of an aryne precursor with multiple equivalents of an alkyne like DMAD. beilstein-journals.org
Once the diester, such as dimethyl 1,4-bis(4-methylphenyl)naphthalene-2,3-dicarboxylate, is obtained, the final step would be the reduction of the two ester groups to hydroxymethyl groups. This transformation is commonly achieved using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The reaction mixture would typically be stirred at room temperature or under gentle reflux, followed by a careful workup procedure involving quenching with water and a base to yield the target diol, [3-Hydroxymethyl-1,4-bis(4-methylphenyl)naphthalen-2-yl]methanol. The synthesis of related 1,4-bis(hydroxymethyl)-2,3-dimethoxynaphthalene has been achieved through a three-step sequence starting from 2,3-dihydroxynaphthalene, demonstrating the feasibility of introducing hydroxymethyl groups at these positions. psu.edu
Synthesis of Silyl-Substituted Naphthalene Derivatives (e.g., 1,4-bis(tert-butyldimethylsilyl)naphthalene)
Direct C-H silylation of the naphthalene core at the 1 and 4 positions to produce 1,4-bis(tert-butyldimethylsilyl)naphthalene is a challenging transformation. While methods for the iridium-catalyzed silylation of aromatic C-H bonds exist, these reactions often require specific directing groups or exhibit regioselectivity that may not favor the 1,4-disubstituted product. escholarship.org
A more viable approach for the synthesis of 1,4-bis(tert-butyldimethylsilyl)naphthalene is likely through a reductive silylation pathway. This method involves the formation of the naphthalene dianion, which then acts as a nucleophile. The naphthalene dianion can be generated by reacting naphthalene with an excess of an alkali metal, such as lithium, in a suitable solvent like tetrahydrofuran (THF). researchgate.netnih.govresearchgate.net This highly reduced species is a powerful nucleophile and electron-transfer agent. researchgate.net
The subsequent step involves quenching the dianion with an electrophilic silicon source, in this case, tert-butyldimethylsilyl chloride (TBSCl). wikipedia.orgnih.gov The reaction would proceed via nucleophilic attack of the dianion on the silicon atom of two equivalents of TBSCl, displacing the chloride ions and forming the C-Si bonds at the 1 and 4 positions, followed by rearomatization. The reaction is typically carried out at low temperatures to maintain the stability of the dianion intermediate. Careful control of stoichiometry and reaction conditions would be crucial to favor the desired 1,4-disubstitution pattern and minimize side reactions.
Synthesis of Naphthalene-Based Schiff Base Metal Complexes (e.g., Nickel(II) Complexes)
Naphthalene-based Schiff bases are versatile ligands capable of coordinating with various metal ions to form stable complexes with interesting chemical and physical properties. The synthesis of Nickel(II) complexes typically involves a two-step process: the formation of the Schiff base ligand followed by complexation with a Nickel(II) salt. psu.eduorganic-chemistry.org
The Schiff base ligand is generally prepared through the condensation reaction of a naphthalene derivative containing an aldehyde or ketone group with a primary amine. For instance, 2-hydroxy-1-naphthaldehyde (B42665) can be reacted with various aminopyrazoles to form the corresponding Schiff base ligands. wikipedia.org Similarly, naphtha[1,2-d]thiazol-2-amine can be condensed with substituted aromatic aldehydes in refluxing glacial acetic acid. psu.edu
Once the ligand is synthesized and purified, it is dissolved in a suitable solvent, often ethanol. organic-chemistry.org A solution of a Nickel(II) salt, such as Nickel(II) acetate tetrahydrate (Ni(AcO)₂·4H₂O), in the same solvent is then added to the ligand solution. researchgate.netorganic-chemistry.org The reaction mixture is typically refluxed for several hours, during which the metal complex precipitates out of the solution. researchgate.netorganic-chemistry.org The resulting solid complex is then collected by filtration, washed with a cold solvent like ethanol, and dried in a vacuum desiccator. organic-chemistry.org These complexes have been characterized using various techniques, including elemental analysis, mass spectrometry, and IR and UV-Vis spectroscopy. wikipedia.orgorganic-chemistry.org
Table 3: Synthesis of Naphthalene-Based Nickel(II) Schiff Base Complexes
| Step | Description | Reagents and Conditions | Product | Reference |
| 1 | Schiff Base Formation | Naphthalene aldehyde/ketone, Primary amine, Glacial acetic acid or Ethanol, Reflux | Schiff Base Ligand | psu.edu, wikipedia.org |
| 2 | Complexation | Schiff Base Ligand, Ni(AcO)₂·4H₂O, Ethanol, Reflux (e.g., 3 hours at 70°C) | Nickel(II) Schiff Base Complex | organic-chemistry.org, researchgate.net |
| 3 | Isolation | Filtration, Washing (cold EtOH), Vacuum drying | Purified Nickel(II) Complex | organic-chemistry.org |
Derivatization for Specific Applications (e.g., Photosensitizers, Polymeric Monomers)
The naphthalene framework is a valuable platform for creating molecules with specific functions, such as photosensitizers for photopolymerization and monomers for high-performance polymers. researchgate.netnih.gov
Photosensitizers: Naphthalene derivatives have been developed as versatile photosensitizers for various photopolymerization processes, including cationic, free-radical, and thiol-ene polymerizations, which are relevant for applications like 3D printing. nih.govnih.gov For example, 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives can act as efficient photosensitizers for iodonium salts under near UV-A and visible light. nih.gov These systems demonstrate high efficiency, comparable to commercially available sensitizers. The synthesis of these derivatives allows for the tuning of their absorption spectra to match the emission of modern light sources like LEDs. nih.gov
Polymeric Monomers: Naphthalene-containing monomers are incorporated into polymers to enhance their thermal stability, mechanical properties, and optical characteristics. Aromatic diamines and dianhydrides based on naphthalene are common building blocks for polyimides. For instance, the aromatic diamine 4,4'-(2,6-naphthalenediyl)bis[benzenamine] (NADA) was synthesized via a Suzuki coupling reaction and subsequently used in a ternary polymerization with 4,4'-oxydianiline (B41483) (ODA) and pyromellitic dianhydride (PMDA) to create a series of polyimide films. researchgate.net Similarly, naphthalene-based polyaminal networks have been prepared through a one-pot polycondensation of monomers like melamine (B1676169) and α-naphthaldehyde in DMSO at high temperatures. sigmaaldrich.com These materials exhibit porous structures and high thermal stability. sigmaaldrich.com Naphthalene diimides (NDIs) are also used to create electronically active polymers. beilstein-journals.org The synthesis of these monomers often involves standard organic reactions to introduce polymerizable functional groups onto the naphthalene core. researchgate.netsinica.edu.tw
Structural Analysis and Intermolecular Interactions
Single Crystal X-ray Diffraction Studies
Detailed analysis based on single-crystal X-ray diffraction is not possible at this time due to the lack of publicly accessible crystallographic data for Naphthalene (B1677914), 1,4-bis(4-methylphenyl)-. The following subsections, which are fundamental to understanding the solid-state structure of a molecule, cannot be addressed without an experimental crystal structure determination.
Crystallographic Parameters: Unit Cell Dimensions, Space Group, and Z-value
Information regarding the fundamental crystallographic parameters, which describe the size and shape of the unit cell, the symmetry of the crystal lattice (space group), and the number of molecules per unit cell (Z-value), is not available.
Molecular Conformation and Dihedral Angles in the Solid State
Without experimental data, the specific conformation of the molecule in the solid state, including the critical dihedral angles between the naphthalene core and the two 4-methylphenyl (tolyl) substituent rings, cannot be determined.
Planarity of the Naphthalene Core and Orientation of Substituent Aryl Rings
An analysis of the planarity of the central naphthalene ring system and the precise spatial orientation of the attached tolyl groups is contingent on crystallographic data, which is currently unavailable.
Analysis of Asymmetric Unit Composition
It is not possible to describe the composition of the asymmetric unit—the smallest unique part of the crystal structure from which the entire crystal is built by symmetry operations.
Supramolecular Chemistry and Crystal Packing Phenomena
The study of how individual molecules of Naphthalene, 1,4-bis(4-methylphenyl)- arrange themselves in a crystal lattice and the non-covalent interactions that govern this packing cannot be performed without crystallographic information.
Intermolecular Hydrogen Bonding Networks (C-H...O, N-H...O, O-H...O Interactions)
The chemical formula of Naphthalene, 1,4-bis(4-methylphenyl)- (C₂₄H₂₀) indicates that it is a hydrocarbon containing only carbon and hydrogen atoms. Therefore, it cannot participate in conventional hydrogen bonding involving oxygen or nitrogen (such as C-H...O, N-H...O, or O-H...O interactions). Its crystal packing would be primarily governed by weaker van der Waals forces and potentially C-H...π interactions, a detailed analysis of which requires crystallographic data.
C-H...π and π-π Stacking Interactions in Molecular Assemblies
The solid-state architecture of Naphthalene, 1,4-bis(4-methylphenyl)- is significantly influenced by a network of C-H...π and π-π stacking interactions. These non-covalent forces, though individually weak, collectively play a crucial role in the stabilization of the crystal lattice. The C-H...π interactions involve the hydrogen atoms of the methyl groups and the aromatic C-H bonds of one molecule interacting with the electron-rich π-systems of the naphthalene core or the appended phenyl rings of an adjacent molecule.
Complementing the C-H...π interactions are π-π stacking interactions, which occur between the aromatic rings of neighboring molecules. These interactions are highly dependent on the relative orientation and substitution pattern of the aromatic systems. nih.gov For phenyl-substituted aromatic compounds, different packing motifs, such as herringbone and columnar arrangements, can arise from the interplay of these non-covalent forces. researchgate.netrsc.org The presence of the 4-methylphenyl substituents in the target molecule is expected to modulate the electronic properties of the phenyl rings, thereby influencing the strength and geometry of the π-π stacking. nih.gov
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Angular Dependence |
| C-H...π | C-H bond (methyl or aryl) | π-system (naphthalene or phenyl ring) | 2.5 - 3.5 | Directional, C-H vector points to ring centroid |
| π-π Stacking | Aromatic ring (naphthalene or phenyl) | Aromatic ring (naphthalene or phenyl) | 3.3 - 3.8 (interplanar) | Parallel-displaced or T-shaped geometries |
This table presents typical geometric parameters for C-H...π and π-π stacking interactions based on data from related aryl-substituted aromatic compounds.
Formation of Supramolecular Chains and Higher-Order Architectures
The directional nature of C-H...π and π-π stacking interactions facilitates the self-assembly of Naphthalene, 1,4-bis(4-methylphenyl)- molecules into well-defined supramolecular structures. The repeated propagation of these interactions leads to the formation of one-dimensional supramolecular chains. Within these chains, molecules are interconnected in a specific orientation dictated by the optimization of these non-covalent bonds.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. These theoretical methods provide insights into molecular structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Naphthalene (B1677914), 1,4-bis(4-methylphenyl)-, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry. This process involves calculating the total energy of different atomic configurations and systematically adjusting the positions of the atoms to find the geometry with the minimum possible energy. This energy minimization is crucial for predicting the molecule's preferred shape and is the starting point for most other computational property predictions.
The accuracy of DFT calculations is highly dependent on the choice of two key components: the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule of this size, basis sets like 6-31G(d,p) or larger are typically chosen to provide a balance between accuracy and computational cost.
The exchange-correlation functional approximates the complex quantum mechanical interactions between electrons. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are popular hybrid functionals that often provide reliable results for ground-state properties. For studying excited states or properties involving charge transfer, long-range corrected functionals such as CAM-B3LYP are often more appropriate. The selection of these parameters is a critical step in any computational study.
The presence of single bonds between the naphthalene core and the 4-methylphenyl (p-tolyl) rings allows for rotation, potentially leading to different stable conformations (conformers). A thorough computational analysis would involve optimizing the geometry of various possible conformers to identify the global minimum energy structure. This analysis would reveal the most likely spatial arrangement of the tolyl groups relative to the naphthalene plane, which in turn influences the molecule's electronic properties and how it might interact with other molecules.
Electronic Structure and Properties
Once the optimized geometry is obtained, further calculations are performed to understand the molecule's electronic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally suggests that the molecule will be more reactive and more easily excited.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions typically represent areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions indicate positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. An MEP map for Naphthalene, 1,4-bis(4-methylphenyl)- would identify the most electron-rich and electron-poor sites, offering predictions about its intermolecular interactions and reactive behavior.
Spectroscopic Property Simulations
Vibrational Frequency Calculations and Assignments
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in assigning specific vibrational modes to the observed spectral bands. For Naphthalene, 1,4-bis(4-methylphenyl)-, the vibrational spectrum would be characterized by modes corresponding to the stretching and bending of C-H and C-C bonds within the aromatic rings, as well as vibrations of the methyl groups. A detailed assignment of these vibrational frequencies based on computational analysis is not currently available.
UV-Vis Spectrum Simulations and Electronic Transitions (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. This analysis provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For Naphthalene, 1,4-bis(4-methylphenyl)-, TD-DFT calculations would likely predict intense absorptions in the UV region, corresponding to π-π* transitions within the conjugated aromatic system. The specific wavelengths of maximum absorption (λmax) and the nature of the contributing electronic transitions have not been reported.
Advanced Materials Science and Organic Electronics Applications
Photoactive Materials and Photosensitizers
Application in Cationic and Free-radical Photopolymerization Processes
Naphthalene (B1677914) derivatives are recognized for their potential in photopolymerization, a process that utilizes light to initiate polymerization reactions, offering high curing rates and low energy consumption. researchgate.netsemanticscholar.org These processes are fundamental in industries ranging from coatings and inks to 3D printing and microelectronics. researchgate.netsemanticscholar.org The initiation can proceed through different mechanisms, including free-radical polymerization (FRP) and cationic polymerization (CP). semanticscholar.orgresearchgate.net
While direct studies on Naphthalene,1,4-bis(4-methylphenyl)- as a photoinitiator are not extensively detailed, the core naphthalene structure is known to act as an effective photosensitizer. Naphthalene-based compounds can absorb light and transfer the energy to another molecule, thereby generating the reactive species—free radicals or cations—necessary to start the polymerization chain reaction. researchgate.netresearchgate.net For instance, 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives have been successfully used as photosensitizers for iodonium (B1229267) salts in cationic and free-radical polymerization under visible light. researchgate.net Similarly, naphthalene-based oxime esters have been designed as Type I photoinitiators for free-radical photopolymerization, where the naphthalene moiety serves as the primary light-absorbing unit. semanticscholar.org
The structure of Naphthalene,1,4-bis(4-methylphenyl)- suggests its potential in these applications. The extended π-conjugated system, encompassing the naphthalene core and the two 4-methylphenyl rings, is expected to exhibit significant light absorption in the UV-visible spectrum. Upon photoexcitation, it could function within a multi-component photoinitiating system. In such a system, the excited naphthalene derivative could induce the decomposition of a co-initiator (like an iodonium salt or an amine) through an electron transfer process, leading to the formation of radicals or cations that subsequently initiate the polymerization of monomers such as acrylates or epoxides. researchgate.neteu-japan.eucore.ac.uk
Fluorescent Properties and Luminescent Material Development
The inherent photophysical properties of the naphthalene ring system make its derivatives prime candidates for fluorescent and luminescent materials. researchgate.net Naphthalene itself is a well-known fluorophore, and substitution on the ring system can be used to tune its emission characteristics. niscpr.res.inresearchgate.net
The introduction of substituents at the 1- and 4-positions of the naphthalene core, as in Naphthalene,1,4-bis(4-methylphenyl)-, significantly influences its electronic and fluorescent properties. Research on analogous 1,4-disubstituted naphthalenes, such as 1,4-bis(trimethylsilylethynyl)naphthalene, has shown that such substitutions lead to a bathochromic (red) shift in the absorption maxima and an increase in fluorescence intensity and quantum yield. mdpi.comresearchgate.net For example, 1,4-bis(trimethylsilylethynyl)naphthalene exhibits a strong absorption maximum at 347 nm and a high fluorescence quantum yield of 0.85. mdpi.com
These effects are attributed to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The 4-methylphenyl groups in Naphthalene,1,4-bis(4-methylphenyl)- would similarly extend this conjugation, likely resulting in strong absorption and emission in the blue region of the spectrum. This makes the compound and its derivatives highly suitable for use as blue-emitting materials in organic light-emitting diodes (OLEDs). mdpi.com Naphthalene-based polymers are considered some of the most promising materials for fabricating true blue OLEDs. mdpi.com The development of luminescent materials often involves incorporating such fluorescent building blocks into larger molecular or polymeric structures to create materials with tailored optical properties for applications in displays, lighting, and sensors. mdpi.comresearchgate.net
Table 1: Photophysical Properties of Selected 1,4-Substituted Naphthalene Derivatives
| Compound | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
|---|---|---|---|---|
| Naphthalene | 275 | 5,700 | 321 | 0.23 |
| 1,4-Bis(trimethylsilyl)naphthalene | 321 | 14,000 | 335 | 0.36 |
| 1,4-Bis(trimethylsilylethynyl)naphthalene | 347 | 44,000 | 358 | 0.85 |
Data compiled from studies on naphthalene derivatives in cyclohexane (B81311). mdpi.comresearchgate.net
Polymer Science Applications
Utility as Monomers for Polymer Preparation (e.g., Naphthalene-1,4-dicarboxamide derivatives)
The rigid, planar structure of the 1,4-disubstituted naphthalene unit makes it an excellent building block (monomer) for the synthesis of high-performance polymers. researchgate.net By incorporating this moiety into a polymer backbone, materials with enhanced thermal stability, specific electronic properties, and defined structural order can be achieved. mdpi.commdpi.com
Polymers such as poly(1,4-naphthylene) have been prepared via nickel-catalyzed polycondensation of Grignard reagents derived from 1,4-dibromonaphthalene (B41722). researchgate.net While Naphthalene,1,4-bis(4-methylphenyl)- itself is not a functionalized monomer, it serves as a core structure that can be modified. For instance, functional groups suitable for polymerization (e.g., halides, boronic esters, amines, or carboxylic acids) could be introduced onto the peripheral 4-methylphenyl rings. This would allow it to be used in various polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. mdpi.comresearchgate.net
Furthermore, derivatives like naphthalene-1,4-dicarboxylic acid are used to construct coordination polymers and metal-organic frameworks (MOFs). researchgate.net Similarly, naphthalene-1,4-dicarboxamide derivatives, formed by reacting the dicarboxylic acid with amines, can act as monomers for polyamides or be used in supramolecular polymerization through hydrogen bonding interactions. The resulting polymers often exhibit liquid crystalline properties and are useful in creating ordered thin films.
Integration into Polymer Architectures for Functional Materials
Integrating the 1,4-naphthalene moiety into polymer architectures is a key strategy for developing functional materials, particularly for optoelectronic applications. mdpi.com When used as a comonomer in copolymerization, the naphthalene unit can effectively tune the properties of the resulting polymer.
For example, copolymers based on 1,4-naphthalene and other aromatic units like phenothiazine (B1677639) or fluorene (B118485) have been synthesized via Suzuki coupling polymerization for use in OLEDs. mdpi.com In these systems, the naphthalene unit acts as a blue-emitting component. The non-planar structure of the comonomers can induce a twisted backbone geometry in the polymer, which helps to decrease molecular aggregation and prevent fluorescence quenching in the solid state. mdpi.com By carefully selecting the comonomers, the bandgap of the resulting polymer can be varied to fine-tune the emission color. mdpi.com The integration of Naphthalene,1,4-bis(4-methylphenyl)- based units could offer a pathway to polymers with high thermal stability and well-defined blue emission, making them promising guest materials in a host–guest blend for enhanced OLED device performance. mdpi.com
Table 2: Properties of 1,4-Naphthalene-Based Copolymers for OLEDs
| Polymer Name | Comonomer | HOMO (eV) | LUMO (eV) | Emission Color in Device |
|---|---|---|---|---|
| PNP(1,4)-PT | Phenothiazine (PT) | -5.46 | -2.73 | Greenish-blue |
| PNP(1,4)-TF | Triphenylamine-fluorene (TF) | -5.57 | -2.81 | Blue |
| PNP(1,4)-ANT | Anthanthrene (ANT) | -5.69 | -2.96 | Yellow |
Data from a study on copolymers with poly(9-vinyl carbazole) (PVK) as the host material. mdpi.com
Host-Guest Chemistry and Molecular Recognition
Design and Synthesis of Macrocyclic Receptors
The field of host-guest chemistry involves the design of host molecules that can selectively bind to specific guest molecules. thno.org The unique structural and electronic features of naphthalene make it a valuable component in the construction of such hosts, known as macrocyclic receptors. researchgate.net The extended π-system of naphthalene contributes to forming deep cavities and provides inherent fluorescent properties that can be used for sensing applications. researchgate.netfrontiersin.org
Acyclic and macrocyclic receptors based on naphthalene units linked at the 1- and 4-positions have been synthesized. nih.gov For example, acyclic pillar[n]naphthalenes, composed of 2,3-diethoxynaphthalene (B13772719) units bridged by methylene (B1212753) groups at the 1,4-positions, have been shown to form pseudo-cyclic cavities. nih.gov These structures act as effective hosts for organic ammonium (B1175870) cations, with association constants in the range of 10²–10⁴ M⁻¹. nih.gov The binding is driven by a combination of electrostatic interactions and π-π stacking between the electron-rich naphthalene walls of the host and the guest molecule. nih.gov This demonstrates that the 1,4-naphthalene framework is a highly effective scaffold for creating receptors capable of molecular recognition. The Naphthalene,1,4-bis(4-methylphenyl)- structure represents a fundamental building block that could be incorporated into larger, more complex macrocyclic architectures designed for selective binding of specific molecular guests. researchgate.netnih.gov
Despite a comprehensive search of scientific literature, no specific research articles, experimental data, or computational studies were found detailing the complexation and cation-π interactions of the compound Naphthalene, 1,4-bis(4-methylphenyl)- with organic cations.
General principles of supramolecular chemistry suggest that the electron-rich naphthalene core of this molecule could potentially engage in cation-π interactions with suitable organic cations. The tolyl substituents may influence the electronic properties and steric accessibility of the naphthalene π-system, thereby modulating such interactions. However, without specific studies on this particular compound, any discussion would be purely speculative.
Authoritative, detailed research findings and data tables regarding the binding affinities, association constants, or structural characteristics of complexes formed between "Naphthalene, 1,4-bis(4-methylphenyl)-" and organic cations are not available in the public domain. Therefore, the content for the requested section "6.4.2. Complexation with Organic Cations and Cation-π Interactions" cannot be generated at this time.
Structure Property Performance Relationships
Influence of Substituent Effects on Electronic and Optical Properties
The electronic and optical properties of Naphthalene (B1677914), 1,4-bis(4-methylphenyl)- are significantly influenced by the presence of the 4-methylphenyl (tolyl) substituents attached to the naphthalene core. These substituents extend the π-conjugated system of the parent naphthalene molecule, which fundamentally alters its interaction with light and its electronic energy levels.
The introduction of aromatic substituents on a naphthalene core is known to cause a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra. For instance, studies on other 1,4-disubstituted naphthalenes, such as 1,4-bis(trimethylsilylethynyl)naphthalene, have demonstrated that substitution leads to a strong red-shift in the absorption maximum compared to unsubstituted naphthalene. mdpi.com This effect is attributed to the delocalization of π-electrons over the extended molecular framework, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In the case of Naphthalene, 1,4-bis(4-methylphenyl)-, the phenyl rings of the tolyl groups participate in this extended conjugation, which is expected to result in absorption and fluorescence at longer wavelengths than naphthalene itself.
Impact of Molecular Conformation and Dihedral Angles on Material Functionality
The three-dimensional structure of Naphthalene, 1,4-bis(4-methylphenyl)-, particularly the rotational freedom of the tolyl groups relative to the naphthalene plane, plays a crucial role in determining its material properties. The dihedral angles, which describe the twist between the plane of the naphthalene core and the planes of the two phenyl rings, are of particular importance.
Due to significant steric hindrance between the hydrogen atoms on the tolyl groups and the hydrogen atoms at the peri-positions (positions 5 and 8) of the naphthalene ring, a planar conformation of the molecule is highly unfavorable. Instead, the tolyl groups are forced to twist out of the naphthalene plane. In a closely related compound, 1,4-bis(4-methoxyphenyl)naphthalene, X-ray crystallographic studies have revealed that the pendant benzene (B151609) rings are substantially rotated out of the plane of the naphthalene ring system, with dihedral angles ranging from 59.63° to 67.09°. nih.gov It is highly probable that Naphthalene, 1,4-bis(4-methylphenyl)- adopts a similarly twisted conformation.
This non-planar molecular shape has profound implications for the material's functionality. In the context of organic electronics, a twisted backbone can be advantageous as it can disrupt strong intermolecular π-π stacking. mdpi.com While π-stacking is often important for charge transport, excessive aggregation can lead to fluorescence quenching, which is detrimental to the efficiency of OLEDs. mdpi.com Therefore, the inherent twist in the molecular structure of Naphthalene, 1,4-bis(4-methylphenyl)- can help preserve the emissive properties in the solid state, making it a potentially useful material for light-emitting applications. The specific values of the dihedral angles will influence the balance between electronic communication along the molecule and the prevention of undesirable intermolecular interactions.
Role of Intermolecular Interactions in Solid-State Packing and Overall Performance
In the solid state, the performance of a molecular material is not only governed by the properties of individual molecules but also by how they are arranged in the crystal lattice. The intermolecular interactions in Naphthalene, 1,4-bis(4-methylphenyl)- dictate its solid-state packing, which in turn affects properties like charge mobility, thermal stability, and photophysical behavior.
Given the twisted molecular structure, the dominant intermolecular interactions are likely to be of the C-H···π type, where a hydrogen atom from one molecule interacts with the electron-rich π-system of a neighboring molecule. In the crystal structure of 1,4-bis(4-methoxyphenyl)naphthalene, these C-H···π interactions are key in consolidating the molecular packing, leading to the formation of supramolecular chains. nih.gov It is expected that Naphthalene, 1,4-bis(4-methylphenyl)- would exhibit similar packing motifs.
Theoretical Insights into Structure-Property Correlations and Predictive Modeling
Theoretical and computational chemistry provide powerful tools to gain deeper insights into the structure-property relationships of molecules like Naphthalene, 1,4-bis(4-methylphenyl)-. Methods such as Density Functional Theory (DFT) can be employed to predict and rationalize the experimental observations and to guide the design of new materials with improved properties.
Computational modeling can be used to determine the optimized molecular geometry, including the crucial dihedral angles between the naphthalene core and the tolyl substituents. These calculations can provide a quantitative measure of the steric strain that leads to the non-planar conformation. Furthermore, DFT calculations can elucidate the electronic structure of the molecule. The energies and spatial distributions of the HOMO and LUMO can be calculated, providing a theoretical estimate of the HOMO-LUMO gap, which is directly related to the electronic absorption and emission properties of the molecule. ssrn.com Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, allowing for the assignment of electronic transitions. ssrn.com
Predictive modeling can also be used to understand the intermolecular interactions that govern the solid-state packing. By calculating the interaction energies between molecular pairs, the relative importance of different types of interactions, such as C-H···π and π-π stacking, can be assessed. nih.gov This information is invaluable for understanding the crystal engineering principles that guide the self-assembly of these molecules. While specific theoretical studies on Naphthalene, 1,4-bis(4-methylphenyl)- were not found in the provided search results, the application of these computational methodologies to similar aromatic systems has been well-established, demonstrating their potential to provide predictive insights into the relationship between molecular structure and material performance. researchgate.net
Conclusion and Future Research Directions
Synthesis of Key Findings on Naphthalene (B1677914),1,4-bis(4-methylphenyl)- and Related Derivatives
Alternative and more general strategies for the formation of aryl-naphthalene bonds often employ transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would typically involve the coupling of a 1,4-dihalonaphthalene (e.g., 1,4-dibromonaphthalene) with a p-tolylboronic acid in the presence of a palladium catalyst and a base. The efficiency of such reactions is well-established for creating C-C bonds between aromatic rings.
The molecular structure of 1,4-diaryl naphthalenes is characterized by a significant dihedral angle between the plane of the naphthalene core and the appended aryl rings. This twisted conformation is a result of steric hindrance between the aryl groups and the peri-hydrogens of the naphthalene scaffold. In the case of 1,4-bis(4-methoxyphenyl)naphthalene, the dihedral angles between the naphthalene ring system and the methoxy-substituted benzene (B151609) rings are in the range of 59.63° to 67.09°. A similar twisted geometry is expected for Naphthalene,1,4-bis(4-methylphenyl)-, which would limit π-conjugation between the naphthalene core and the tolyl substituents but also prevent strong intermolecular π-π stacking, potentially leading to materials with good solution processability and high solid-state fluorescence quantum yields.
Emerging Trends in Naphthalene-Based Functional Materials Research
Naphthalene and its derivatives are increasingly being explored as building blocks for a new generation of functional organic materials. The rigid and planar structure of the naphthalene core, combined with its inherent photophysical properties, makes it an attractive platform for designing materials for a range of applications.
A significant trend is the incorporation of naphthalene units into the backbones of conjugated polymers and small molecules for use in Organic Light-Emitting Diodes (OLEDs) . Researchers are particularly interested in developing blue-light-emitting materials, a key component for full-color displays and solid-state lighting, where naphthalene derivatives have shown promise. The wide bandgap of naphthalene can be tuned by the introduction of various substituents, allowing for the rational design of emitters with specific colors and efficiencies. For instance, 1,4-disubstituted naphthalene derivatives, where donor and acceptor groups are attached, are being investigated as emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. A notable example is a donor-acceptor TADF emitter that couples two phenoxazine (B87303) units to the 1- and 4-positions of a naphthalene core, demonstrating the potential of this substitution pattern for creating efficient light-emitting devices.
Another emerging area is the use of naphthalene-based compounds in Organic Field-Effect Transistors (OFETs) . The ability to form ordered molecular packing in the solid state is crucial for efficient charge transport. While the twisted conformation of 1,4-diaryl naphthalenes might disrupt extensive π-stacking, this can be advantageous in preventing charge trapping and improving device stability. Judicious selection of substituents can modulate the frontier molecular orbital energy levels (HOMO and LUMO) to facilitate either hole or electron transport.
Furthermore, the unique photophysical properties of naphthalene derivatives are being harnessed for the development of fluorescent probes and sensors . The fluorescence of the naphthalene core can be sensitive to the local environment, allowing for the design of molecules that exhibit changes in their emission in the presence of specific analytes or stimuli.
Future Prospects for Rational Design and Synthesis of Advanced Naphthalene Derivatives
The future of naphthalene-based functional materials lies in the ability to rationally design and synthesize novel derivatives with precisely controlled properties. Advances in synthetic organic chemistry, particularly in the realm of C-H activation and cross-coupling reactions, will enable the creation of increasingly complex and tailored molecular architectures.
One promising avenue is the development of multi-functional naphthalene derivatives . By incorporating different functional groups, it may be possible to create materials that exhibit a combination of desirable properties, such as high charge mobility, efficient light emission, and specific sensing capabilities, all within a single molecule. For example, integrating electron-donating and electron-accepting moieties onto the naphthalene scaffold in a controlled manner can lead to materials with tunable intramolecular charge transfer characteristics, which are crucial for applications in photovoltaics and nonlinear optics.
The exploration of naphthalene-based oligomers and polymers with well-defined structures is another key research direction. Precise control over the linkage points on the naphthalene unit (e.g., 1,4- vs. 2,6- vs. 1,5-substitution) and the nature of the linking groups will allow for fine-tuning of the electronic and morphological properties of the resulting macromolecules. This will be critical for optimizing their performance in devices like flexible OLED displays and printable electronic circuits.
Computational chemistry and materials modeling will play an increasingly important role in guiding the design of new naphthalene derivatives. Theoretical calculations can predict the electronic structure, photophysical properties, and solid-state packing of hypothetical molecules, allowing researchers to prioritize synthetic targets with the highest potential for specific applications. This synergy between computational design and experimental synthesis will accelerate the discovery of next-generation naphthalene-based materials.
Potential Avenues for Enhanced Performance in Organic Electronic Devices and Photoactive Applications
To unlock the full potential of Naphthalene,1,4-bis(4-methylphenyl)- and related derivatives in organic electronic devices and photoactive applications, several key research avenues can be pursued.
For OLEDs , a primary goal is to enhance the efficiency and color purity of blue emitters. For 1,4-diaryl naphthalenes, this could involve:
Tuning the Dihedral Angle: Modifying the steric bulk of the substituents on the phenyl rings could control the degree of twisting between the naphthalene core and the aryl groups. This would allow for a systematic study of the relationship between molecular conformation and photophysical properties, aiming to optimize the balance between conjugation and solid-state quantum efficiency.
Introducing Donor-Acceptor Moieties: While the tolyl groups are weakly electron-donating, the introduction of stronger donor and acceptor groups at the para-positions of the phenyl rings could induce intramolecular charge transfer character, leading to red-shifted emission and potentially enabling TADF for higher efficiencies.
Host-Guest Systems: The performance of an emitter in an OLED is highly dependent on the host material it is doped into. Systematic screening of different host materials for 1,4-diaryl naphthalene guests could lead to improved energy transfer, better charge balance, and ultimately, higher device performance.
In the context of OFETs , enhancing charge carrier mobility is paramount. This could be achieved by:
Promoting Favorable Molecular Packing: Although significant π-stacking is hindered in 1,4-diaryl naphthalenes, exploring derivatives with substituents that can induce other forms of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, could lead to more ordered solid-state structures and improved charge transport pathways.
Controlling Frontier Molecular Orbital Levels: The HOMO and LUMO energy levels of the material must be well-matched with the work functions of the electrodes to ensure efficient charge injection. The electronic nature of the substituents on the aryl rings can be varied to fine-tune these energy levels for either p-type (hole-transporting) or n-type (electron-transporting) behavior.
For photoactive applications such as sensors and photodetectors, the focus would be on maximizing the interaction of the molecule with light and its environment. This could involve designing derivatives with:
Increased Molar Absorptivity: Extending the π-conjugated system, for instance by replacing the phenyl groups with larger aromatic systems, could increase the probability of light absorption.
Analyte-Specific Binding Sites: Incorporating specific functional groups that can selectively bind to target analytes would be a key strategy for developing highly sensitive and selective fluorescent sensors.
By systematically exploring these avenues, the performance of devices based on Naphthalene,1,4-bis(4-methylphenyl)- and its derivatives can be significantly enhanced, paving the way for their use in a variety of advanced technological applications.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for assessing the systemic toxicity of Naphthalene,1,4-bis(4-methylphenyl)- in vivo?
- Methodological Answer :
- Species Selection : Prioritize laboratory mammals (e.g., rodents) due to established metabolic similarities to humans. Include both sexes to evaluate sex-specific responses .
- Exposure Routes : Align with potential human exposure pathways: inhalation, oral (gavage or diet), and dermal. Parenteral routes (e.g., intravenous) may provide supplementary pharmacokinetic data .
- Health Outcomes : Monitor systemic effects (Table 1) and use standardized protocols for histopathology, hematology, and organ weight analysis.
Table 1: Key Systemic Effects to Monitor
| Category | Specific Outcomes |
|---|---|
| Hepatic | ALT/AST elevation, histopathological lesions |
| Renal | BUN/creatinine levels, tubular necrosis |
| Respiratory | Lung weight changes, alveolar hyperplasia |
| Hematological | RBC/WBC counts, hemoglobin levels |
Q. How do exposure routes influence the toxicokinetics of Naphthalene,1,4-bis(4-methylphenyl)-?
- Methodological Answer :
- Inhalation : Use whole-body exposure chambers to simulate airborne particulate exposure. Measure lung deposition and systemic absorption via plasma metabolite profiling.
- Oral : Administer via gavage with corn oil or diet incorporation. Collect bile and fecal samples to assess enterohepatic recirculation.
- Dermal : Apply to shaved skin under occlusive patches. Quantify transdermal absorption using radiolabeled compounds .
Q. What are the primary metabolic pathways of Naphthalene,1,4-bis(4-methylphenyl)-, and how do they correlate with toxicity?
- Methodological Answer :
- Phase I Metabolism : Use liver microsomes (human/rodent) to identify cytochrome P450 (CYP)-mediated oxidation products (e.g., epoxides, diols).
- Phase II Conjugation : Screen for glutathione (GSH) adducts via LC-MS/MS to assess detoxification capacity.
- Toxicity Correlation : Compare metabolite profiles in target organs (e.g., lung, liver) to identify reactive intermediates linked to cytotoxicity .
Advanced Research Questions
Q. How can researchers mitigate risk of bias in animal studies evaluating Naphthalene,1,4-bis(4-methylphenyl)- toxicity?
- Methodological Answer :
- Randomization : Ensure dose groups are randomized to prevent selection bias. Use stratified randomization by body weight or litter .
- Blinding : Implement blinded histopathology assessments and data analysis.
- Confounding Factors : Control for environmental variables (e.g., diet, circadian rhythm) and report exclusion criteria transparently.
Table 2: Risk of Bias Assessment Criteria
| Criteria | High Confidence | Low Confidence |
|---|---|---|
| Dose randomization | Yes | No |
| Allocation concealment | Yes | No |
| Outcome reporting | Complete | Partial |
Q. What analytical methods are optimal for detecting Naphthalene,1,4-bis(4-methylphenyl)- in environmental matrices (e.g., water, sediment)?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2-propanol:methanol (1:1) for high recovery rates .
- Chromatography : Employ HPLC with C18 columns and UV/fluorescence detection. Confirm via LC-QTOF-MS for structural identification.
- Quality Control : Spike internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How can contradictory data on Naphthalene,1,4-bis(4-methylphenyl)- genotoxicity be resolved in systematic reviews?
- Methodological Answer :
- Evidence Grading : Apply confidence tiers (High/Very Low) based on study rigor (e.g., sample size, dose-response validation) .
- Mechanistic Studies : Use in vitro models (e.g., Ames test, Comet assay) to clarify mutagenic potential. Cross-validate with in vivo micronucleus assays .
- Meta-Analysis : Pool data from studies with comparable exposure scenarios and adjust for heterogeneity via random-effects models .
Synthesis and Structural Characterization
Q. What purification methods yield high-purity Naphthalene,1,4-bis(4-methylphenyl)- for crystallographic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
